molecular formula C17H11BrClFN4O2S2 B2697156 5-bromo-2-chloro-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391869-32-2

5-bromo-2-chloro-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2697156
CAS RN: 391869-32-2
M. Wt: 501.77
InChI Key: WPMXAFGIOUFAEI-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H11BrClFN4O2S2 and its molecular weight is 501.77. The purity is usually 95%.
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Scientific Research Applications

Potential in Photodynamic Therapy

The compound is structurally related to various thiadiazole derivatives, which have been investigated for their potential in photodynamic therapy. Specifically, compounds like zinc phthalocyanines substituted with thiadiazole and benzamide groups have shown promising properties as photosensitizers in the treatment of cancer. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photodynamic therapy mechanisms. Such features indicate the potential of related compounds, including 5-bromo-2-chloro-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal and Antimicrobial Properties

Thiadiazole derivatives have been synthesized and screened for their antifungal and antimicrobial activities, showing promising results against various pathogens. For instance, new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives have been explored as potential antifungal agents. These studies contribute to understanding the broader spectrum of biological activities that similar compounds, including this compound, might exhibit (Narayana et al., 2004).

Anticancer Activity

Microwave-assisted synthesis of Schiff’s bases containing thiadiazole and benzamide groups has revealed that these compounds possess significant in vitro anticancer activity against various human cancer cell lines. The presence of thiadiazole and benzamide moieties, similar to the structure of this compound, suggests that this compound could also demonstrate promising anticancer properties. Some of these derivatives have shown GI50 values comparable to the standard drug Adriamycin, indicating their potential as anticancer agents (Tiwari et al., 2017).

properties

IUPAC Name

5-bromo-2-chloro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClFN4O2S2/c18-9-5-6-11(19)10(7-9)15(26)22-16-23-24-17(28-16)27-8-14(25)21-13-4-2-1-3-12(13)20/h1-7H,8H2,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMXAFGIOUFAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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